molecular formula C9H5N3 B14032121 1,6-Naphthyridine-3-carbonitrile

1,6-Naphthyridine-3-carbonitrile

Cat. No.: B14032121
M. Wt: 155.16 g/mol
InChI Key: FBZPUJQSCVYPTG-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines. This reaction can be performed under solvent-free and catalyst-free conditions by grinding the reactants in a mortar at room temperature for 5-7 minutes. This method yields 1,2-dihydro-1,6-naphthyridine derivatives in high yields (90-97%) .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. recent advancements have focused on developing more eco-friendly and efficient synthetic routes. For example, a one-pot, catalyst-free, pseudo-five-component synthesis has been reported, which uses methyl ketones, amines, and malononitrile in an eco-friendly solvent .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or hydroxyl derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity. By inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, researchers have developed inhibitors that target c-Met kinase .

Comparison with Similar Compounds

1,6-Naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific biological activities and its potential as a versatile building block for the synthesis of various functionalized derivatives .

Properties

IUPAC Name

1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-4-7-3-8-6-11-2-1-9(8)12-5-7/h1-3,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZPUJQSCVYPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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